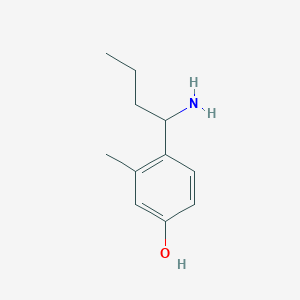

4-(1-Aminobutyl)-3-methylphenol

Description

Significance of Aminophenols in Advanced Organic Synthesis Research

Aminophenols are a class of organic compounds characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. researchgate.netkajay-remedies.com These molecules are amphoteric, meaning they can act as weak acids or weak bases, though the basic character typically prevails. researchgate.net Their bifunctionality makes them highly reactive and versatile intermediates in organic synthesis. researchgate.netchemcess.com

In advanced research, aminophenols are crucial building blocks for a wide array of more complex molecules. researchgate.net They are foundational in the synthesis of pharmaceuticals, dyes, and photographic developers. researchgate.netkajay-remedies.comwikipedia.org For instance, 4-aminophenol (B1666318) is the final intermediate in the industrial production of paracetamol and a precursor to other drugs like mesalazine and amodiaquine. wikipedia.org The reactivity of both the amino and hydroxyl groups allows for various chemical transformations, including acylation, alkylation, diazotization, and cyclization reactions, leading to diverse heterocyclic systems like benzoxazoles and phenoxazines. researchgate.netchemcess.com This versatility solidifies their importance as precursors for creating novel compounds with specific biological or material properties. mdpi.com

Research Context of Substituted Aminophenols

The introduction of additional substituents onto the aminophenol ring system creates "substituted aminophenols," a broad class of molecules whose properties are fine-tuned by the nature and position of these extra groups. Research in this area focuses on how different substituents influence the molecule's electronic properties, reactivity, and potential applications. For example, the addition of alkyl groups, such as a methyl group, can alter the solubility and electronic nature of the compound.

Substituted aminophenols are investigated for a variety of applications. They serve as intermediates for crop protection agents, high-performance coatings, and specialized dyes. kajay-remedies.comgoogle.com In pharmaceutical research, derivatives of aminophenols are explored for their potential as antipyretic, analgesic, and antimicrobial agents. chemcess.commdpi.com Computational studies on substituted aminophenols are also prevalent, exploring their potential in optoelectronic applications by examining how different substituent positions affect properties like hyperpolarizability. digitellinc.com The core of this research is to establish structure-property relationships, enabling the design of new molecules with desired functions, from enhanced biological activity to advanced material characteristics. mdpi.comdigitellinc.com

Structural Considerations for 4-(1-Aminobutyl)-3-methylphenol in Academic Investigations

While specific academic investigations on this compound are not widely published, its structure invites considerable scientific interest based on the established chemistry of its constituent parts. The molecule combines the classic aminophenol core with two key substituents: a methyl group at position 3 and a 1-aminobutyl group at position 4.

The primary structural features for consideration are:

The Aminophenol Core: The relative positions of the hydroxyl and amino groups are critical. In this case, the structure is a derivative of 4-aminophenol.

The Methyl Group: Located at the 3-position (ortho to the hydroxyl group and meta to the aminobutyl group), this group can be expected to exert electronic and steric effects, potentially influencing the reactivity of the adjacent functional groups.

The 1-Aminobutyl Group: This is a more complex substituent, containing a chiral center at the first carbon of the butyl chain. This introduces stereoisomerism, meaning the compound can exist as different enantiomers or diastereomers, which could have distinct biological activities and chemical properties. The butyl chain adds lipophilicity to the molecule.

Any academic investigation would likely focus on the synthesis of specific stereoisomers and the exploration of how the interplay between these functional groups dictates the molecule's chemical behavior and potential applications.

Chemical and Physical Properties

The properties of this compound are determined by its molecular structure. While extensive experimental data is scarce, key properties can be predicted or are available from chemical databases. A closely related compound, 4-amino-3-methylphenol (B1666317), serves as a reference for some of these characteristics. sigmaaldrich.com

Table 1: General Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₁H₁₇NO | 179.26 | Not specified | Not specified |

| 4-Amino-3-methylphenol | C₇H₉NO | 123.15 | Solid | 176-179 |

| 4-Aminophenol | C₆H₇NO | 109.13 | White powder | 186-189 |

Synthesis Methods

Specific, peer-reviewed synthesis routes for this compound are not detailed in the available literature. However, general methods for producing substituted aminophenols are well-established. The synthesis of the related compound, 4-amino-3-methylphenol, typically involves a two-step process:

Nitrosation: m-Cresol (B1676322) (3-methylphenol) is treated with a nitrosating agent, such as sodium nitrite (B80452) and hydrochloric acid, to form 4-nitroso-3-methylphenol. google.com

Reduction: The resulting nitroso compound is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation or by using reducing agents like iron in an acidic medium. google.comgoogle.com

To synthesize the target molecule, this compound, a potential route could involve the reductive amination of a corresponding ketone precursor, although this remains speculative without direct experimental validation.

Research Findings

There is a notable lack of published research focusing specifically on this compound. Scientific inquiries tend to focus on its parent molecules or analogues. For example, research on 4-amino-3-methylphenol indicates its role as a metabolite of the carcinogen o-toluidine (B26562) and its ability to cause DNA damage in the presence of copper ions. sigmaaldrich.comchemicalbook.com It is also used as a reagent in the synthesis of multi-target antipsychotics and complex "tweezer-molecules" for studying molecular binding. chemicalbook.com

Studies on other aminophenol derivatives often explore their biological activities. For instance, Schiff bases derived from 4-aminophenol have been synthesized and evaluated for their antibacterial and DNA-binding properties. mdpi.com These studies provide a framework for the type of research that could be conducted on this compound, which could investigate its potential biological or material science applications.

Table 2: Computed Chemical Properties of Aminophenol Derivatives

| Compound Name | IUPAC Name | Molecular Formula | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

|---|---|---|---|---|---|

| This compound | This compound | C₁₁H₁₇NO | 2 | 2 | 4 |

| 4-Amino-3-(3-methylbutyl)phenol | 4-amino-3-(3-methylbutyl)phenol | C₁₁H₁₇NO | 2 | 2 | 3 |

Data sourced from PubChem. nih.gov

Compound Name Reference Table

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-aminobutyl)-3-methylphenol |

InChI |

InChI=1S/C11H17NO/c1-3-4-11(12)10-6-5-9(13)7-8(10)2/h5-7,11,13H,3-4,12H2,1-2H3 |

InChI Key |

ARUXPZOFLKFFFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1)O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Aminobutyl 3 Methylphenol

Chemical Synthesis Approaches

The chemical synthesis of aminophenols, including structures related to 4-(1-Aminobutyl)-3-methylphenol, involves a variety of strategies to achieve the desired substitution patterns and functional groups on the phenol (B47542) ring.

Regioselective Synthesis Strategies for this compound

The regioselective synthesis of substituted aminophenols is crucial for controlling the precise placement of functional groups. A common strategy for preparing 4-amino-3-methylphenol (B1666317) involves a multi-step process starting from m-cresol (B1676322). google.com This process includes:

Nitrosation: m-Cresol is reacted with a nitrosating agent, such as sodium nitrite (B80452) and hydrochloric acid, to produce 4-nitroso-3-methylphenol. google.com The reaction is typically carried out at low temperatures, between -5 and 15 °C. google.com

Reduction: The resulting 4-nitroso-3-methylphenol is then reduced to form the 4-amino-3-methylphenol crude product. google.com This reduction is often achieved through catalytic hydrogenation. google.com

Purification: The crude product is purified, commonly using an alcoholic solvent, to yield the high-purity 4-amino-3-methylphenol. google.com

Another approach involves the reduction of 4-nitroso-3-methylphenol with iron in an acidic aqueous medium at temperatures ranging from 20 to 100 °C and a pH of 2 to 6.5. google.com

Catalytic Approaches in this compound Synthesis (e.g., Transition Metal Catalysis)

Transition metal catalysis plays a pivotal role in the synthesis of aminophenols. The hydrogenation of nitroaromatic compounds is a key step in many synthetic routes. For instance, the synthesis of p-aminophenol can be achieved through the single-step catalytic hydrogenation of nitrobenzene (B124822) in an acidic medium using a platinum catalyst. ias.ac.in This method offers an alternative to traditional methods that produce significant waste. ias.ac.in

Key aspects of these catalytic hydrogenations include:

Catalyst Choice: Platinum on carbon (Pt/C) is a commonly used and effective catalyst. ias.ac.inunive.it Other metals like rhodium (Rh) and palladium (Pd) supported on carbon have also been investigated, though Pt/C often shows higher activity and selectivity towards the desired aminophenol. unive.it

Reaction Conditions: The reaction is typically carried out in the presence of an acid, such as sulfuric acid or trifluoroacetic acid. ias.ac.inunive.it Temperature and hydrogen pressure are critical parameters that influence the reaction rate and selectivity. ias.ac.in

The table below summarizes a comparison of different catalysts for the hydrogenation of nitrobenzene to 4-aminophenol (B1666318).

| Catalyst | Solvent System | Product(s) | Key Findings |

| Platinum on carbon (Pt/C) | CH3CN-H2O-CF3COOH | 4-aminophenol (major), Aniline (B41778) (minor) | Higher yield of 4-aminophenol compared to Pd/C and Rh/C. unive.it |

| Palladium on carbon (Pd/C) | CH3CN-H2O-CF3COOH | 4-aminophenol, Aniline (major) | Yield in aniline exceeds that of 4-aminophenol. unive.it |

| Rhodium on carbon (Rh/C) | CH3CN-H2O-CF3COOH | 4-aminophenol, Aniline (major) | Yield in aniline exceeds that of 4-aminophenol. unive.it |

Multicomponent Reactions for Substituted Aminophenol Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov This approach is valued for its high atom economy, convergence, and ability to generate diverse molecular scaffolds. nih.gov

While specific MCRs for the direct synthesis of this compound are not detailed in the provided context, the principles of MCRs are applicable to the synthesis of various substituted aminophenol scaffolds. nih.govfrontiersin.org MCRs can be designed to introduce the aminobutyl side chain and other substituents onto a phenol ring in a single step. These reactions often proceed through domino, sequential, or consecutive pathways, all within a one-pot setup, which avoids the need for isolating intermediates. nih.gov

Synthesis via Nitrone Intermediates and Ortho-Hydroxylation

A photochemical strategy for the synthesis of ortho-aminophenols involves the use of aryl azides as precursors. nih.gov This method utilizes low-energy photoexcitation to generate singlet nitrenes from aryl azides. nih.gov These reactive intermediates undergo a dearomative-rearomative sequence, allowing for the incorporation of nucleophiles like alcohols. nih.govruffonigroup.com

Another relevant transformation is the ortho-hydroxylation of aromatic amines, which can be catalyzed by enzymes. For example, tyrosinase can catalyze the ortho-hydroxylation of aromatic amines to form o-aminophenols, which are then oxidized to o-quinone imines. nih.gov

Hydrogenation and Reduction Methodologies for Aminophenol Precursors

Hydrogenation and reduction are fundamental processes for converting nitro-substituted phenols and related precursors into aminophenols. The catalytic hydrogenation of nitrobenzene to p-aminophenol is a well-studied example. ias.ac.inasianpubs.org This reaction typically involves a platinum-on-carbon catalyst in an acidic medium. ias.ac.inasianpubs.org The mechanism is believed to proceed through the formation of N-phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement (Bamberger rearrangement) to yield p-aminophenol. asianpubs.org

A patented method for producing 4-amino-m-cresol involves the catalytic reduction of p-(4-hydroxy-o-tolylazo)benzenesulfonic acid or its salt in the presence of hydrogen and a transition-metal catalyst. google.com This process can be conducted under a pressure of 0.1 to 3.0 MPa and at a temperature of 0 to 90 °C in an alkaline aqueous solution. google.com

The table below outlines a typical procedure for the preparation of 4-amino-3-methylphenol. google.com

| Step | Reactants | Reagents/Catalysts | Key Conditions | Product |

| Nitrosation | m-Cresol | Sodium nitrite, Hydrochloric acid | -5 to 15 °C | 4-nitroso-3-methylphenol |

| Reduction | 4-nitroso-3-methylphenol | Hydrogen | Catalyst, Promoter | Crude 4-amino-3-methylphenol |

| Purification | Crude 4-amino-3-methylphenol | Alcoholic solvent | - | High-purity 4-amino-3-methylphenol |

Biocatalytic Synthesis Approaches

Biocatalysis offers an alternative, often more selective and environmentally friendly, route to synthesizing chemical compounds. While a specific biocatalytic route for this compound is not provided, related enzymatic transformations highlight the potential of this approach.

For instance, 4-ethylphenol (B45693) methylenehydroxylase from Pseudomonas putida JD1 has been shown to be active with a range of 4-alkylphenols. nih.gov It hydroxylates the methylene (B1212753) group adjacent to the benzene (B151609) ring. nih.gov Specifically, it converts 4-n-butylphenol into the corresponding chiral alcohol. nih.gov This enzymatic hydroxylation demonstrates the potential for biocatalysts to perform regioselective modifications on alkylphenol substrates.

Furthermore, the development of biocatalytic routes using enzymes like imine reductases (IREDs) for the synthesis of chiral amines showcases the power of biocatalysis in pharmaceutical manufacturing. digitellinc.com

Enzymatic Routes for Aminophenol Generation

Enzymatic synthesis offers a powerful, green alternative to traditional chemical methods for producing aminophenols. These biocatalytic processes are prized for their high selectivity under mild reaction conditions. Enzymes such as amidases, monooxygenases, and sulfhydrolases are instrumental in these transformations.

A common route involves the enzymatic hydrolysis of N-acetyl-p-aminophenol (Acetaminophen, APAP), a widely studied process that yields p-aminophenol (PAP). nih.gov Amidases, found in various microorganisms, catalyze this initial conversion. nih.gov Following the formation of PAP, other enzymes can further modify the structure. For instance, the two-component monooxygenase SadBC can convert PAP to 1,2,4-benzenetriol, while the putative deaminase GuaD can transform it into hydroquinone. nih.gov

Another significant enzymatic pathway starts from chorismic acid, a key intermediate in microbial aromatic amino acid synthesis. google.com A two-enzyme system, comprising ADC (aminodeoxychorismate) synthase and ADC lyase, can convert chorismic acid into p-aminobenzoic acid (PABA). Subsequently, the enzyme 4-aminobenzoate (B8803810) 1-monooxygenase can catalyze the conversion of PABA to p-aminophenol. google.com O-acetyl-l-homoserine sulfhydrolases (OAHS), such as ScOAHS from Saccharomyces cerevisiae, have also been investigated for their ability to synthesize L-methionine analogues, demonstrating the potential of enzymes to create diverse amino acid derivatives from various thiols and L-homocysteine. nih.gov

Table 1: Key Enzymes in Aminophenol Biosynthesis

| Enzyme | Function | Precursor | Product | Source Organism Example |

|---|---|---|---|---|

| Amidase | Hydrolysis | Acetaminophen (APAP) | p-Aminophenol (PAP) | Various bacteria/fungi nih.gov |

| ADC Synthase/Lyase | Amination/Elimination | Chorismic Acid | p-Aminobenzoic Acid (PABA) | Recombinant microbes google.com |

| 4-aminobenzoate 1-monooxygenase | Hydroxylation | p-Aminobenzoic Acid (PABA) | p-Aminophenol (PAP) | Recombinant microbes google.com |

Microbial Transformations in Aminophenol Production

Whole-cell microbial systems provide a practical platform for aminophenol synthesis, housing the necessary enzymatic machinery within a self-sustaining biological entity. Several bacterial strains have been identified for their ability to metabolize compounds into aminophenols.

For example, Burkholderia sp. strain AK-5 metabolizes 4-aminophenol to 1,2,4-trihydroxybenzene, which is then cleaved by a dioxygenase. nih.gov This pathway highlights the microbial capacity for aromatic ring hydroxylation and cleavage. Similarly, Ralstonia eutropha JMP 134 can convert nitrobenzene into 2-aminophenol (B121084) and 4-aminophenol, while Pseudomonas putida 2NP8 transforms hydroxylaminobenzene into 4-aminophenol and subsequently to 1,4-benzenediol. nih.gov

The degradation pathway of APAP in wastewater treatment plants (WWTPs) further illustrates the role of microbial consortia. The initial hydrolysis to PAP is often rapid due to the widespread presence of amidase-harboring bacteria, particularly from the phylum Actinomycetota. nih.gov However, the accumulation of PAP in these environments suggests that the downstream metabolizing enzymes are less prevalent, indicating that specific microbial strains are required for the complete degradation or transformation of aminophenols. nih.gov These findings underscore the potential for engineering specific microbial strains for the targeted production of aminophenol derivatives.

Hybrid Chemo-Enzymatic Synthesis for this compound

Hybrid chemo-enzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical reactions to construct complex molecules. nih.gov This approach is particularly valuable for synthesizing chiral compounds like the specific isomers of this compound.

A general strategy involves using an enzyme for a key stereoselective step, followed by conventional chemical modifications. For instance, a one-pot cascade using an ene-reductase (ERED) and an imine reductase (IRED) can convert α,β-unsaturated aldehydes into chiral amines with excellent enantiomeric excess (ee). rsc.org This enzymatically produced chiral amine can then serve as a building block for further chemical reactions, such as a Buchwald-Hartwig cyclization, to create complex heterocyclic structures. rsc.org Another approach involves the enzymatic desymmetrization of a prochiral diol, followed by chemical transformations to yield novel β-amino acids. clockss.org

The development of integrated hybrid catalysts, where an enzyme and a chemical catalyst (like a zeolite) are combined into a single solid material, represents a frontier in this field. chemrxiv.org Such catalysts can perform sequential reactions in one pot, for example, using glucose oxidase to produce H₂O₂ in situ, which is then used by a titanium silicate (B1173343) zeolite (TS-1) for a chemical epoxidation reaction. chemrxiv.org This methodology could be adapted to aminophenol synthesis, where an enzyme could perform a selective hydroxylation or amination, followed by a metal-catalyzed cross-coupling or functional group manipulation.

Stereoselective Synthesis of this compound Isomers

The 1-aminobutyl group in this compound contains a stereocenter, meaning the compound can exist as different stereoisomers. The synthesis of a single, specific isomer requires stereoselective methods.

Asymmetric Catalysis in Aminophenol Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov In the context of aminophenol synthesis, this often involves chiral metal complexes that can induce stereoselectivity in key bond-forming reactions.

Chiral aminophenols themselves can act as ligands for metals like nickel (Ni) and palladium (Pd), creating catalysts for reactions such as asymmetric Henry (nitroaldol) reactions. mdpi.com For example, a complex formed from Ni(OAc)₂ and a chiral aminophenol sulfonamide ligand has been shown to catalyze the reaction between 2-acylpyridine N-oxides and nitromethane (B149229) with up to 99% ee. mdpi.com Similarly, chiral aminophenol ligands have been used with diethylzinc (B1219324) for the asymmetric addition to aldehydes, achieving high enantioselectivity. google.com These catalytic systems could be adapted to construct the chiral center in this compound, for instance, by the asymmetric addition of a butyl-equivalent nucleophile to a suitable imine precursor derived from 3-methylphenol.

Table 2: Examples of Asymmetric Catalysis for Chiral Amine/Alcohol Synthesis

| Catalyst System | Reaction Type | Substrates | Enantioselectivity (ee) |

|---|---|---|---|

| Ni-aminophenol sulfonamide complex | Asymmetric Henry Reaction | 2-acylpyridine N-oxide, nitromethane | Up to 99% mdpi.com |

| Chiral aminophenol / Diethylzinc | Asymmetric Aldehyde Addition | Aromatic aldehydes | Up to 99% google.com |

| Cinchona alkaloid derivative | Umpolung Reaction | Imines, enones | Up to 91% nih.gov |

Chiral Auxiliary Strategies for Aminophenol Derivatives

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a chemical reaction toward the formation of a specific stereoisomer. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered. numberanalytics.com This is a robust and widely used strategy in asymmetric synthesis. nih.gov

Common auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnih.govharvard.edu For example, an achiral carboxylic acid can be converted into a chiral amide by reacting it with pseudoephedrine. Deprotonation of this amide forms a chiral enolate, which then reacts with an electrophile (like a butyl halide) from a specific face due to steric hindrance from the auxiliary. Subsequent cleavage of the amide bond yields an enantiomerically enriched α-substituted carboxylic acid, which can be further converted to the desired amine. harvard.edu

The effectiveness of an auxiliary is determined by its ability to rigidly control the conformation of the transition state, leading to high diastereoselectivity in the key bond-forming step. numberanalytics.comresearchgate.net

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms rigid metal chelates, directing electrophiles wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of carboxylic acids | High crystallinity of derivatives, high diastereoselectivity harvard.edu |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, Michael additions | Provides significant steric bias wikipedia.org |

Diastereoselective Approaches to Substituted Aminophenols

Diastereoselective synthesis aims to control the relative stereochemistry when multiple chiral centers are formed in a single reaction. This is crucial for creating complex molecules with precisely defined three-dimensional structures.

One powerful approach involves the nucleophilic addition to chiral N-tert-butanesulfinyl imines. The bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond, forcing the nucleophile to attack from the less hindered face. nih.gov This strategy has been used to synthesize δ- and ε-amino ketones with good diastereoselectivity by reacting N-tert-butanesulfinyl aldimines with functionalized organolithium reagents. nih.gov

Another advanced method is the diastereoselective 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides. This reaction can create densely substituted pyrrolidines with up to four stereogenic centers in a single step with high diastereoselectivity. chemistryviews.org While not directly producing an aminophenol, the resulting substituted pyrrolidine (B122466) could be chemically modified to reveal the desired aminophenol structure. Similarly, iron-catalyzed C-H amination of aliphatic azides can produce disubstituted pyrrolidines with controlled diastereoselectivity, which could serve as precursors to complex amine targets. nih.gov

Enantioselective Methodologies for the Aminobutyl Moiety

The 1-aminobutyl group attached to the phenol ring contains a chiral center. The development of enantioselective methods to establish this stereocenter is crucial for accessing specific stereoisomers, which is often a requirement for biologically active compounds. While direct enantioselective synthesis of this compound is not widely documented, several powerful methodologies exist for the asymmetric synthesis of chiral amines and related structures that could be applied to its construction.

One prominent strategy involves the use of biocatalysis. Enzymes such as imine reductases (IREDs) have been successfully employed for the highly efficient and scalable synthesis of chiral amines. digitellinc.com This approach involves the asymmetric reduction of a prochiral imine precursor, delivering the desired amine product with high enantiomeric excess. digitellinc.com The development of an IRED-based process typically involves screening a library of enzymes to find one with high activity and selectivity for the target substrate, followed by process optimization. digitellinc.com

Another key approach is the use of chiral catalysts in multicomponent reactions. For instance, the catalytic enantioselective three-component aminomethylation of aldehydes, propargyl ethers, and aniline using a chiral catalyst like pseudoephedrine has been shown to produce optically active amino ethers with a high degree of enantioselectivity. uni-pannon.hu Such strategies allow for the rapid construction of molecular complexity and the formation of new C-C and C-N bonds in a single step. uni-pannon.hu

Furthermore, the asymmetric addition of nucleophiles to aldehydes, catalyzed by chiral metal complexes, is a well-established method for creating chiral centers. A highly enantioselective method for the addition of terminal 1,3-diynes to various aldehydes has been developed using a dinuclear zinc ProPhenol catalyst system. nih.gov The resulting chiral diynol products are versatile intermediates that can be further elaborated into other functional groups, including amines. nih.gov The biological synthesis of hypusine, a unique amino acid, involves the enzymatic transfer of a 4-aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue of a protein precursor, highlighting a natural strategy for forming this specific chemical group. nih.gov

Table 1: Overview of General Enantioselective Methodologies Applicable to Chiral Amine Synthesis

| Methodology | Catalyst/Reagent Type | Key Transformation | Advantages |

|---|---|---|---|

| Biocatalysis | Imine Reductase (IRED) Enzymes | Asymmetric reduction of imines | High enantioselectivity, mild reaction conditions, scalable. digitellinc.com |

| Multicomponent Reactions | Chiral Lewis Acids/Bases (e.g., pseudoephedrine) | One-pot formation of C-C and C-N bonds | High atom economy, rapid complexity generation. uni-pannon.hu |

| Asymmetric Addition | Chiral Metal Complexes (e.g., dinuclear Zn-ProPhenol) | Addition of nucleophiles to aldehydes/ketones | Creates versatile chiral alcohol precursors. nih.gov |

| Diastereoselective Alkylation | Chiral Auxiliaries (e.g., Seebach's chiral lactate (B86563) acetal) | Alkylation of chiral enolates | Reliable control of stereochemistry. nih.gov |

Novel Synthetic Routes and Advanced Strategies

Recent advances in organic synthesis have focused on developing more efficient, selective, and sustainable methods for constructing complex molecules like substituted aminophenols. These strategies include cascade reactions that form multiple bonds in a single operation, direct functionalization of aromatic rings to avoid lengthy pre-functionalization steps, and the adoption of green chemistry principles.

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a series of intramolecular or intermolecular transformations occur sequentially in a single pot without isolating intermediates. A notable example is the copper-catalyzed synthesis of meta-aminophenol derivatives from N-alkoxy-2-methylanilines and alcohols. mdpi.comnih.gov This reaction proceeds through a sophisticated cascade involving a mdpi.comacs.org-rearrangement, where an alkoxy group migrates from the nitrogen atom to the ortho-methyl position, followed by an oxa-Michael addition of the resulting ortho-quinol imine intermediate. mdpi.comnih.govelsevierpure.com This method is valuable for its ability to tolerate a variety of functional groups, providing access to a new class of multi-substituted meta-aminophenol derivatives. mdpi.com

Another advanced strategy involves the aromatization-driven ring-opening of spiro-dihydroquinazolinones. researchgate.net This copper-catalyzed method provides access to aminated quinazolin-4(3H)-ones through a facile and atom-economical ring-opening amination, achieving products that are difficult to obtain via conventional methods. researchgate.net

Table 2: Copper-Catalyzed Cascade Synthesis of meta-Aminophenol Derivatives

| Starting Material (N-alkoxy-2-methylaniline) | Alcohol | Product (meta-Aminophenol derivative) | Yield |

|---|---|---|---|

| N-methoxy-2,4-dimethylaniline | Benzyl alcohol | 3-(Benzyloxy)-4-methylaniline | Good |

| N-methoxy-4-chloro-2-methylaniline | Benzyl alcohol | 5-(Benzyloxy)-2-chloroaniline | Good |

| N-methoxy-2-methyl-4-(trifluoromethyl)aniline | Benzyl alcohol | 3-(Benzyloxy)-4-(trifluoromethyl)aniline | High |

| N-ethoxyaniline | Ethanol | 3-Ethoxyaniline | Good |

Data synthesized from findings reported in Molecules (2023). mdpi.com

The direct functionalization of C-H bonds on an aromatic ring is a powerful strategy that avoids the need for pre-installed directing groups or activation steps, thus shortening synthetic sequences. A significant development in this area is the copper-catalyzed C2-site selective amination of p-aminophenol derivatives with arylamines. rsc.org This cross-dehydrogenative coupling (CDC) reaction forges a new C-N bond directly on the phenol ring using air as the terminal oxidant, offering a direct route to C2-amino-substituted p-aminophenols. rsc.org This approach is notable as it works without pre-functionalization of either the aminophenol or the amine coupling partner. rsc.org

In contrast, traditional methods for constructing substituted aromatic rings often rely on a sequence of reactions. For example, a common strategy involves the electrophilic halogenation of a phenol, which typically yields the para-substituted product, followed by transition-metal-mediated cross-coupling reactions to install other substituents. organic-chemistry.org Achieving meta-substitution can be even more challenging, sometimes requiring multi-step processes like perbromination followed by selective reduction to obtain the desired isomer. organic-chemistry.org While reliable, these multi-step routes are often less efficient and generate more waste than modern direct functionalization methods.

Table 3: Comparison of Aromatic Ring Functionalization Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Direct C-H Amination | Copper-catalyzed cross-dehydrogenative coupling of p-aminophenols and amines. rsc.org | High atom economy, no pre-functionalization needed, uses air as oxidant. rsc.org |

| Traditional Halogenation/Coupling | Electrophilic halogenation of the ring followed by a separate cross-coupling step (e.g., Pd-catalyzed). organic-chemistry.org | Well-established, predictable regioselectivity (ortho/para), requires multiple steps and reagents. organic-chemistry.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aminophenols, particularly p-aminophenol, has been a key target for such improvements, moving away from traditional methods that generate significant waste.

One of the most studied green routes is the one-pot catalytic hydrogenation of nitrobenzene. ciac.jl.cn Traditional methods often use iron powder for reduction in acidic media, which creates large amounts of iron sludge. chemicalbook.com Advanced protocols use noble metal catalysts (e.g., Pt-Sn/Al2O3) in environmentally benign solvent systems like pressurized carbon dioxide and water (CO2/H2O). acs.orgresearchgate.net The CO2 forms carbonic acid in situ, which catalyzes the necessary Bamberger rearrangement, and can be easily removed by depressurization, avoiding the use of strong mineral acids and the subsequent neutralization and salt waste. acs.orgresearchgate.net

Another sustainable approach focuses on using renewable feedstocks. The synthesis of 4-aminophenol from hydroquinone, which can be derived from the depolymerization of lignin (B12514952) (a major component of lignocellulosic biomass), presents a promising alternative to petrochemical-based routes. digitellinc.com

Furthermore, the development of novel catalysts is a cornerstone of green chemistry. The use of nano-nickel particles supported on natural aragonite (a mineral form of calcium carbonate) has been shown to be effective for the reduction of p-nitrophenol to p-aminophenol, demonstrating how naturally occurring materials can be repurposed as catalyst supports. tandfonline.com These approaches collectively contribute to making the synthesis of aminophenols a more sustainable endeavor. nih.gov

Table 4: Comparison of Traditional vs. Sustainable Synthesis of p-Aminophenol

| Feature | Traditional Method (e.g., Iron Reduction) | Sustainable Method (e.g., Catalytic Hydrogenation) |

|---|---|---|

| Starting Material | Nitrobenzene | Nitrobenzene acs.org, Hydroquinone (from biomass) digitellinc.com |

| Catalyst/Reagent | Iron powder, Mineral Acid | Pt-Sn/Al2O3, Solid Acids, Nano-Ni acs.orgciac.jl.cntandfonline.com |

| Solvent/Medium | Aqueous Acid | Pressurized CO2/H2O, Water acs.orgresearchgate.net |

| Byproducts/Waste | Iron sludge, Salt waste from neutralization chemicalbook.com | Minimal waste; CO2 is recyclable acs.org |

| Environmental Impact | High | Low |

Mechanistic Investigations of Reactions Involving 4 1 Aminobutyl 3 Methylphenol

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of 4-(1-Aminobutyl)-3-methylphenol can be achieved through various synthetic routes, with the elucidation of these reaction pathways being a key area of research. A common and effective method for preparing aminophenols is through the reduction of the corresponding nitrophenol. In a related context, the catalytic hydrogenation of p-nitrophenol to p-aminophenol has been extensively studied, often employing catalysts like platinum on carbon (Pt/C). acs.org This process is favored for its efficiency and cleaner reaction profile compared to older methods like iron-acid reduction. arxiv.org

Another significant pathway involves the nitrosation of a precursor followed by reduction. For instance, a preparation method for 4-amino-3-methylphenol (B1666317) involves the nitrosation of m-cresol (B1676322) to form 4-nitroso-3-methylphenol, which is then subjected to a hydrogenation reduction to yield the final product. google.com This multi-step process requires careful control of reaction conditions, such as temperature and the concentration of reagents, to ensure high yield and purity. google.com The nitrosation step typically uses sodium nitrite (B80452) and hydrochloric acid at low temperatures, between -5 and 15 °C. google.com

Furthermore, transition metal-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of aminophenol derivatives. mdpi.com For example, the Buchwald-Hartwig amination of meta-halophenol derivatives using palladium catalysts is a frequently used method. mdpi.com While not directly synthesizing this compound, these methods highlight the versatility of catalytic systems in forming the crucial C-N bond in aminophenol structures. The choice of catalyst and reaction conditions is critical in directing the regioselectivity and efficiency of these transformations.

Role of Intermediates in Aminophenol-Forming Reactions

In the context of catechol and primary amine reactions, which share similarities with aminophenol chemistry, a multitude of products can be formed rapidly through intermediates arising from Michael-type additions and phenol (B47542) coupling. nih.gov The complexity of these reactions underscores the importance of analytical techniques like HPLC and LC-MS to identify the transient species involved. nih.gov For instance, in the reaction between 4-methyl catechol and propylamine, over 60 products were identified within five minutes, indicating a highly complex reaction network. nih.gov

The reduction of nitroaromatics to amino compounds, a key step in many aminophenol syntheses, is also known to proceed through various intermediates. Depending on the reaction conditions and the reducing agent, species such as nitrosoarenes and hydroxylamines can be formed. These intermediates can sometimes be isolated or detected spectroscopically, providing direct evidence for the proposed reaction pathway.

Kinetic Studies in the Synthesis of Aminophenol Derivatives

Kinetic studies are fundamental to understanding the rates of chemical reactions and optimizing process parameters. In the synthesis of aminophenol derivatives, such as the production of paracetamol from p-aminophenol, kinetic investigations have revealed the influence of temperature, reactant mole ratio, and agitation speed on the reaction rate constant. ugm.ac.idresearchgate.net For the acetylation of p-aminophenol, an optimal temperature of 108 °C and a reactant mole ratio of 1:1.5 (p-aminophenol to acetic anhydride) were identified, yielding a reaction rate constant of 1.95 L mol⁻¹ min⁻¹. ugm.ac.id

The catalytic reduction of p-nitrophenol to p-aminophenol has also been the subject of kinetic analysis. tandfonline.com Studies have examined the effect of catalyst loading and p-nitrophenol concentration on the initial reduction rate, allowing for the determination of the rate constant, reaction order, and activation energy. tandfonline.com For example, using a nano-nickel catalyst on an aragonite support, the kinetics of the reduction of p-nitrophenol were thoroughly investigated. tandfonline.com Similarly, the reduction of 4-nitrophenol (B140041) using CuFe₅O₈ as a catalyst demonstrated a high apparent kinetic constant (k) of 0.25 min⁻¹, leading to nearly complete conversion within 9 minutes. mdpi.com

These kinetic data are crucial for the design and scaling up of industrial processes for the production of aminophenol derivatives. By understanding the factors that govern the reaction rate, it is possible to enhance efficiency, improve yields, and minimize by-product formation.

| Reaction | Catalyst | Key Kinetic Parameter | Value | Reference |

| Acetylation of p-aminophenol | None | Reaction Rate Constant | 1.95 L mol⁻¹ min⁻¹ | ugm.ac.id |

| Reduction of 4-nitrophenol | CuFe₅O₈ | Apparent Kinetic Constant (k) | 0.25 min⁻¹ | mdpi.com |

Catalytic Cycle Analysis in Metal-Mediated Aminophenol Reactions

Metal-mediated reactions are central to the synthesis of many aminophenol derivatives, and understanding the catalytic cycle is key to catalyst design and optimization. derpharmachemica.com Transition metal complexes, particularly those involving copper and palladium, are widely used in C-N bond-forming reactions. mdpi.com The catalytic cycle in these reactions typically involves a series of elementary steps, such as oxidative addition, ligand exchange, migratory insertion, and reductive elimination.

In the context of aminophenol-based ligands, the metal center and the ligand can cooperatively participate in redox processes. derpharmachemica.com The ligand itself can be "non-innocent," meaning it can exist in multiple redox states, which plays a pivotal role in the catalytic activity. derpharmachemica.com For example, o-aminophenol-based ligands can span redox levels from a dianionic amidophenolate to a neutral iminoquinone. derpharmachemica.com

Advanced Characterization Techniques in 4 1 Aminobutyl 3 Methylphenol Research

Spectroscopic Analysis of 4-(1-Aminobutyl)-3-methylphenol and its Derivatives

Spectroscopic techniques are indispensable tools in the study of this compound, offering a window into its molecular architecture and behavior.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound and related compounds, the IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds. nih.govokstate.edu

For phenolic compounds, a prominent feature is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. okstate.educdnsciencepub.com The N-H stretching vibrations of the primary amine group in this compound are expected in the 3300-3500 cm⁻¹ range. nih.gov The aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the butyl and methyl groups appear in the 2850-2960 cm⁻¹ region.

Bending vibrations also provide valuable structural information. The N-H bending of the amine group can be seen around 1600 cm⁻¹. nih.gov Aromatic C=C stretching vibrations typically produce bands in the 1450-1600 cm⁻¹ region. okstate.edu The C-O stretching of the phenolic group is expected around 1200-1260 cm⁻¹, and the C-N stretching of the amine is typically found in the 1020-1250 cm⁻¹ range. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Amino N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Amino N-H | Bending | ~1600 |

| Aromatic C=C | Stretching | 1450-1600 |

| Phenolic C-O | Stretching | 1200-1260 |

| Amino C-N | Stretching | 1020-1250 |

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the specific chemical environment.

For instance, in a study of 4-aminophenol (B1666318), the phenolic ν(O–H) stretching band was observed at 3338 cm⁻¹, and the N–H stretching was at 3282 cm⁻¹. nih.gov The IR spectrum of this compound also showed an N–H bending absorption at 1613 cm⁻¹, O–H bending at 1384 cm⁻¹, and C–N stretching at 1235 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. hyphadiscovery.comnih.gov Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. acs.orgrsc.org

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the protons of the aminobutyl group, the methyl protons, and the phenolic and amino protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region, typically between 6.0 and 8.0 ppm. The substitution pattern on the ring will influence the splitting pattern and chemical shifts of these protons.

Aminobutyl Protons: The protons of the butyl group will show characteristic multiplets. The proton on the carbon attached to the nitrogen (the α-proton) would likely be a triplet or multiplet. The other methylene (B1212753) and methyl protons of the butyl group would appear at different chemical shifts, typically in the upfield region of the spectrum.

Methyl Protons: The protons of the methyl group attached to the benzene ring would appear as a singlet, likely in the range of 2.0-2.5 ppm. rsc.org

Phenolic and Amino Protons: The phenolic -OH proton and the amino -NH₂ protons are often broad singlets and their chemical shifts can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The carbons of the benzene ring will have signals in the downfield region, typically between 110 and 160 ppm. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the aminobutyl group will have distinct chemical shifts. For example, in 3-methylphenol, the carbon bearing the hydroxyl group appears around 154.3 ppm. rsc.org

Aliphatic Carbons: The carbons of the butyl and methyl groups will appear in the upfield region of the spectrum. The methyl carbon of 3-methylphenol, for instance, resonates at approximately 20.9 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 7.5 | 110 - 130 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-CH₃ | - | 135 - 145 |

| Aromatic C-CH(NH₂)R | - | 125 - 135 |

| Phenolic OH | Variable (broad singlet) | - |

| Amino NH₂ | Variable (broad singlet) | - |

| CH(NH₂) | Multiplet | 50 - 60 |

| CH₂ (butyl) | Multiplets | 20 - 40 |

| CH₃ (butyl) | Triplet | 10 - 15 |

| Ar-CH₃ | Singlet (2.0 - 2.5) | 15 - 25 |

Note: These are predicted ranges and actual values can vary based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. researchgate.net The presence of substituents like the hydroxyl, amino, and alkyl groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. nih.govdocbrown.info

Phenol (B47542) itself typically shows a primary absorption band around 210 nm and a secondary band around 270 nm. researchgate.net The amino and hydroxyl groups are auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. The electronic spectra of substituted phenols are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net For example, in polar solvents, hydrogen bonding can affect the energy levels of the electronic states and lead to shifts in the absorption bands. youtube.com The absorption spectrum of this compound would be expected to show characteristic peaks reflecting the electronic structure of the substituted phenol.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. miamioh.edu In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight of 179.26 g/mol . nist.gov

Electron ionization (EI) is a common method used in mass spectrometry. The fragmentation pattern observed in the EI mass spectrum provides a "fingerprint" of the molecule. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation for amines. This would result in the loss of a propyl radical to form a stable iminium ion.

Loss of the butyl group: Cleavage of the bond between the aromatic ring and the aminobutyl group.

Fragmentation of the aromatic ring: The benzene ring can also undergo fragmentation, leading to smaller charged fragments.

The analysis of these fragment ions helps to confirm the structure of the parent molecule.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure |

| 179 | [C₁₁H₁₇NO]⁺ (Molecular Ion) |

| 150 | [M - C₂H₅]⁺ |

| 136 | [M - C₃H₇]⁺ |

| 122 | [M - C₄H₉]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the fragment ions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikipedia.orglibretexts.org While this compound itself is not a radical, EPR can be used to study its free radical derivatives that may be formed during chemical reactions or through oxidation. nih.govnih.gov

Phenolic compounds can act as antioxidants by donating a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby forming a phenoxyl radical. ives-openscience.eu The EPR spectrum of the resulting phenoxyl radical of this compound would provide information about the distribution of the unpaired electron within the molecule. The hyperfine coupling of the unpaired electron with the magnetic nuclei (¹H and ¹⁴N) in the molecule would lead to a characteristic splitting pattern in the EPR spectrum, which can be used to identify the radical species. libretexts.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

For substituted phenols, XRD studies have shown how different substituent groups influence the crystal packing. mq.edu.au In the case of this compound, hydrogen bonding involving the phenolic hydroxyl group and the amino group would be expected to play a significant role in the crystal structure. The analysis of the crystal structure can provide insights into the physical properties of the solid material. Even if a single crystal is not available, powder XRD can be used to characterize the crystalline form of the bulk material. researchgate.net

Thermal Analysis Techniques (TGA, DTA) in Material Characterization

Thermal analysis techniques are a cornerstone in the characterization of materials, providing insights into their thermal stability and phase behavior. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) would offer crucial data regarding its decomposition profile and thermal transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the thermal stability of this compound. By precisely heating a small sample of the compound, a TGA curve is generated, plotting weight loss against temperature. This curve can reveal the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the mass of any residual material. Such information is vital for understanding the compound's thermal limits and potential degradation pathways.

Differential Thermal Analysis (DTA) , a complementary technique, measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The resulting DTA curve provides information about physical and chemical changes that are not associated with mass loss, such as phase transitions (melting, crystallization), as well as exothermic or endothermic decomposition processes. For this compound, DTA could identify its melting point and any polymorphic transitions prior to decomposition.

| Analysis Type | Parameter | Illustrative Value | Significance for this compound |

| TGA | Onset of Decomposition (Tonset) | 250 °C | Indicates the temperature at which significant thermal degradation begins. |

| TGA | Temperature of Maximum Weight Loss (Tmax) | 320 °C | Represents the temperature at which the rate of decomposition is highest. |

| TGA | Residual Mass @ 600 °C | 5% | Quantifies the amount of non-volatile residue remaining after heating. |

| DTA | Melting Point (Tm) | 185 °C (Endotherm) | Identifies the temperature at which the compound transitions from solid to liquid. |

| DTA | Decomposition | 315 °C (Exotherm) | Shows the thermal nature of the decomposition process (heat releasing). |

| Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. For a newly synthesized or isolated compound like this compound, this analysis is crucial for verifying its empirical and molecular formula. The technique typically involves the combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The resulting combustion gases (such as carbon dioxide, water, and nitrogen oxides) are then separated and quantified, allowing for the calculation of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The molecular formula of this compound is C11H17NO. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and identity of the compound.

Although specific experimental elemental analysis data for this compound is not available in the public domain, the table below demonstrates how the experimental findings would be compared against the theoretical values for compositional verification.

| Element | Theoretical % | Experimental % (Illustrative) | Significance |

| Carbon (C) | 73.70% | 73.65% | Confirms the number of carbon atoms in the molecular structure. |

| Hydrogen (H) | 9.56% | 9.60% | Verifies the number of hydrogen atoms. |

| Nitrogen (N) | 7.81% | 7.78% | Confirms the presence and quantity of the amino group. |

| Oxygen (O) | 8.92% | 9.00% (by difference) | Often determined by difference, confirms the presence of the hydroxyl group. |

| Note: The experimental values in this table are hypothetical and serve to illustrate the comparison for compositional verification. The molecular weight of this compound is 179.26 g/mol . |

The close agreement between the illustrative experimental values and the calculated theoretical percentages would provide strong evidence for the successful synthesis and purity of this compound.

Computational Chemistry Studies of 4 1 Aminobutyl 3 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-(1-Aminobutyl)-3-methylphenol, DFT calculations can elucidate its reactivity and kinetic stability through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability.

In studies of similar phenolic compounds, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been effectively used to optimize molecular geometries and calculate electronic properties. nih.gov For aminophenol derivatives, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack. The amino and hydroxyl groups in this compound are expected to be key sites for chemical reactions, and their reactivity can be quantified using DFT-derived descriptors. Theoretical studies on related aminophenol Schiff bases have successfully used DFT to correlate electronic properties with observed biological activities. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Aminophenol Derivatives

| Property | Description | Typical Calculated Values for Aminophenols |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.0 to 2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 6.0 to 8.0 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 2.0 to 4.0 D |

Note: The values presented are illustrative and based on published data for similar aminophenol structures. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which possesses a rotatable butyl group, MD simulations can explore its conformational landscape. By simulating the motion of atoms and bonds, MD can identify the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule might interact with biological targets, as its shape plays a significant role in molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminophenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.gov For aminophenol derivatives, QSAR studies can be instrumental in predicting their potential therapeutic or toxic effects. These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to find a mathematical equation that relates these descriptors to the observed activity. researchgate.net

Relevant descriptors for aminophenol derivatives in QSAR models often include:

Electronic Descriptors: Such as HOMO and LUMO energies, and atomic charges, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Which are numerical representations of the molecular structure.

QSAR studies on aminodiphenylsulfone and aminopyridine derivatives have demonstrated the utility of this approach in identifying key structural features responsible for their biological activities. nih.govnih.gov For this compound, a QSAR model could predict its activity based on the properties of its substituents—the aminobutyl and methyl groups—on the phenol (B47542) ring.

Table 2: Common Descriptors Used in QSAR Models for Aminophenol Derivatives

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the molecule's ability to participate in electronic interactions. |

| Steric | Molecular Weight, Molar Refractivity, Surface Area | Relates to how the molecule fits into a binding site. |

| Hydrophobic | LogP | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can provide valuable information about its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups can be made. For example, the characteristic stretching frequencies for the O-H and N-H bonds in this compound can be accurately predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These theoretical predictions can be very useful for assigning the signals in an experimental NMR spectrum to the correct atoms in the molecule. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. Studies on related aminophenol derivatives have shown good agreement between theoretically predicted and experimentally measured spectroscopic data. nih.govmdpi.com

pKa Determination through Computational Approaches

The acid dissociation constant (pKa) is a fundamental property of a molecule that describes its acidity or basicity. For this compound, there are two main ionizable groups: the phenolic hydroxyl group and the amino group. Computational methods provide a powerful means to predict the pKa values of these functional groups. nih.gov

One common approach involves calculating the Gibbs free energy change for the deprotonation reaction in solution using a thermodynamic cycle. mdpi.com This method requires high-level quantum mechanical calculations of the energies of the protonated and deprotonated species in both the gas phase and in solution, with the solvent effects often being modeled using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govmdpi.com

Recent studies on the computational pKa determination of phenols have highlighted the accuracy of methods that combine DFT (e.g., using the CAM-B3LYP functional) with the inclusion of explicit water molecules in the calculation to better model the hydrogen-bonding interactions in the solvent. nih.govmdpi.com These approaches have been shown to yield pKa values for a variety of substituted phenols with a mean absolute error of less than 0.4 pKa units, demonstrating the predictive power of modern computational chemistry. researchgate.net

Derivatization Strategies for Analytical and Synthetic Applications in 4 1 Aminobutyl 3 Methylphenol Research

Chemical Derivatization for Enhanced Detection and Separation

The primary amine and hydroxyl moieties of 4-(1-Aminobutyl)-3-methylphenol present challenges for direct analysis by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to their polarity and potential for peak tailing. jfda-online.com Chemical derivatization addresses these issues by converting these functional groups into less polar, more volatile, and more easily detectable forms. jfda-online.commdpi.com

Common derivatization techniques include silylation, acylation, and alkylation. researchgate.net For instance, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with both the amine and hydroxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. weber.huiu.edu These derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. weber.hu Similarly, acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can be employed to create fluoroacyl derivatives. jfda-online.comnih.gov These derivatives often exhibit improved chromatographic behavior and can enhance detection sensitivity, especially with electron capture detection (ECD) or negative chemical ionization mass spectrometry. jfda-online.com

In the context of HPLC, derivatization is often used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. mdpi.com Reagents like N-(4-aminobutyl)-N-ethylisoluminol (ABEI) can be used to label primary amines, leading to a significant increase in chemiluminescence signal and improved sensitivity. nih.gov Post-column derivatization is another strategy where the derivatizing agent is introduced after the chromatographic separation, just before the detector. nih.gov This approach is beneficial as it avoids potential issues with the separation of multiple derivatized products. nih.gov

Below is a table summarizing common derivatization reagents and their applications in the analysis of compounds with amine and hydroxyl groups.

| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Benefits |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Hydroxyl | GC-MS | Increased volatility and thermal stability. weber.huiu.edu |

| Trifluoroacetic anhydride (TFAA) | Amine, Hydroxyl | GC-MS | Improved chromatographic behavior and enhanced detection. jfda-online.comiu.edu |

| Heptafluorobutyric anhydride (HFBA) | Amine, Hydroxyl | GC-MS | Enhanced volatility and detectivity. jfda-online.comnih.gov |

| N-(4-aminobutyl)-N-ethylisoluminol (ABEI) | Primary Amine | HPLC-Chemiluminescence | Increased sensitivity through chemiluminescence detection. nih.gov |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary Amine, Hydroxyl | MALDI-MS | Increased signal-to-noise ratios. mdpi.com |

Formation of Diastereomers for Chiral Separation

This compound is a chiral compound, possessing a stereocenter at the first carbon of the aminobutyl group. The separation of its enantiomers is often crucial as they may exhibit different biological activities. A common strategy for resolving enantiomers is to derivatize them with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated using achiral chromatographic techniques like standard HPLC or GC. nih.govnih.gov

A variety of chiral derivatizing agents are available for this purpose. For the primary amine group in this compound, reagents such as (S)-(+)-naproxen-based reagents or (S)-(-)-N-(trifluoroacetyl)prolyl chloride (l-TPC) can be used. jfda-online.comrsc.org The reaction of the racemic amine with a single enantiomer of the CDA results in a mixture of two diastereomers. rsc.org For example, reacting (R,S)-4-(1-aminobutyl)-3-methylphenol with (S)-naproxen chloride would yield (R,S)- and (S,S)-diastereomeric amides.

The choice of the chiral derivatizing agent can influence the separation efficiency (resolution) of the resulting diastereomers. nih.gov The separation of these diastereomers can be achieved on standard silica (B1680970) or C18 columns, avoiding the need for more expensive chiral stationary phases. nih.govresearchgate.net Once separated, the individual diastereomers can be collected, and the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound, although this step is not always necessary for analytical purposes.

The following table lists examples of chiral derivatizing agents suitable for the resolution of primary amines.

| Chiral Derivatizing Agent | Target Functional Group | Resulting Derivative | Separation Technique |

| (S)-(+)-Naproxen-based reagents | Primary Amine | Diastereomeric amides | HPLC on achiral columns. rsc.org |

| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC) | Primary Amine | Diastereomeric amides | GC on achiral columns. jfda-online.com |

| (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Alcohols (can be adapted for amines) | Diastereomeric esters/amides | HPLC on silica gel. nih.gov |

Derivatization in Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the spatial visualization of molecules in tissue sections. However, the detection of certain analytes, including those with primary amine and hydroxyl groups like this compound, can be challenging due to poor ionization efficiency or low abundance. Derivatization can be employed to enhance the signal of the target analyte in MSI experiments. mdpi.com

On-tissue derivatization involves applying a derivatizing reagent directly onto the tissue section prior to MSI analysis. Reagents that introduce a permanently charged group or a group with high ionization efficiency are particularly useful. nih.gov For example, reagents that introduce a quaternary ammonium (B1175870) group can significantly enhance the signal in positive-ion mode MALDI-MSI. nih.gov

Recently, novel derivatization reagents have been developed to not only enhance sensitivity but also to allow for the differentiation of amine types. nih.govresearchgate.net For instance, 1,3-oxazinoquinolin-4-one-based reagents have been designed for the discrimination of amine analytes in high-resolution mass spectrometry. nih.gov While not specifically reported for this compound, these advanced derivatization strategies hold promise for its detailed analysis in complex biological samples using MSI.

Derivatization as a Synthetic Intermediate Step

Beyond analytical applications, this compound can serve as a versatile intermediate in organic synthesis. google.comgoogle.com Its functional groups can be derivatized to either protect them during subsequent reaction steps or to activate them for further transformations. nih.govmdpi.com

For example, the primary amine can be converted into an amide or a carbamate. This transformation not only protects the amine from unwanted side reactions but can also introduce new functionalities into the molecule. nih.gov The resulting amide can then undergo further reactions, or the protecting group can be removed to regenerate the amine at a later stage in the synthetic sequence.

Similarly, the phenolic hydroxyl group can be derivatized, for instance, by etherification or esterification. This can be a crucial step in the synthesis of more complex molecules where this compound serves as a core scaffold. The synthesis of various aminophenol derivatives often involves such protection and deprotection strategies to achieve the desired final product. nih.gov The preparation of 4-amino-3-methylphenol (B1666317) itself involves the reduction of a nitroso or nitro group, highlighting the importance of functional group transformations in accessing this key intermediate. google.comgoogle.com

Advanced Applications and Research Directions of 4 1 Aminobutyl 3 Methylphenol As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The structural features of 4-(1-aminobutyl)-3-methylphenol make it a key precursor in the creation of a diverse range of complex organic molecules. The presence of both an amino and a hydroxyl group on the aromatic ring allows for a variety of reactions, including alkylation, acylation, and diazotization. chemcess.com These reactions can be directed to either the amino or the hydroxyl group by carefully selecting the reaction conditions. For instance, in a neutral medium, the amino group is generally more reactive, while in a strong basic medium, the phenolic hydroxyl group becomes more nucleophilic. researchgate.net This differential reactivity is crucial for the controlled synthesis of complex derivatives.

The amino group can be converted to a diazonium salt, which can then be substituted with various other functional groups. researchgate.net The phenolic hydroxyl group, on the other hand, can participate in ether and ester formations. Furthermore, the benzene (B151609) ring itself can undergo electrophilic substitution reactions, with the amino and hydroxyl groups directing incoming substituents to specific positions. chemcess.com

Recent research has highlighted the synthesis of various derivatives from aminophenols. For example, new para-aminophenol derivatives containing fragments of acetic acid and saturated fatty acids have been synthesized as potential analogues to paracetamol. nih.gov Additionally, Schiff base derivatives of 4-aminophenol (B1666318) have been synthesized and shown to possess antimicrobial and antidiabetic properties. nih.govmdpi.com These Schiff bases are formed through the condensation reaction of the amino group with various aldehydes. nih.gov The ability to introduce a wide array of functionalities makes this compound a valuable starting material for creating libraries of compounds with potential biological activities. nih.gov

Precursor for Heterocyclic Compound Synthesis (e.g., Benzoxazines, Benzoxazoles)

Aminophenols are particularly important precursors for the synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings.

Benzoxazines: These are a class of heterocyclic compounds formed from the reaction of a phenolic compound, a primary amine, and formaldehyde. nih.gov The synthesis of benzoxazines involves a Mannich condensation reaction, and the resulting monomers can be polymerized through ring-opening polymerization without the need for a catalyst and without the release of byproducts. kpi.uametu.edu.tr The flexibility in the choice of the phenolic and amine starting materials allows for the creation of polybenzoxazines with a wide range of properties, such as high thermal stability and low water absorption. nih.govnih.gov Research has explored the use of various aminophenols in the synthesis of novel benzoxazine (B1645224) monomers for advanced applications. nih.gov

Benzoxazoles: These are another class of heterocyclic compounds that can be synthesized from aminophenols. ijpbs.com Various methods have been developed for the synthesis of benzoxazoles, often involving the condensation of an o-aminophenol with a carboxylic acid or its derivative. ijpbs.comnih.gov Catalytic methods using copper iodide and a Brønsted acid have been shown to be effective for the cyclization of 2-aminophenols with β-diketones to yield substituted benzoxazoles under mild conditions. organic-chemistry.org The resulting benzoxazole (B165842) derivatives are of interest due to their potential biological activities, including anticancer properties. nih.gov

The following table provides an overview of the synthesis of these heterocyclic compounds from aminophenol precursors:

| Heterocyclic Compound | Precursors | Reaction Type | Key Features |

| Benzoxazines | Phenolic compound, primary amine, formaldehyde | Mannich condensation, Ring-opening polymerization | No catalyst required for polymerization, no byproducts, high thermal stability. kpi.uametu.edu.tr |

| Benzoxazoles | o-Aminophenol, carboxylic acid or derivative | Condensation, Cyclization | Can be synthesized under mild conditions using catalysts like CuI. organic-chemistry.org |

Integration into Polymer Synthesis Research

The bifunctional nature of this compound makes it a valuable monomer for polymer synthesis. Its ability to be incorporated into polymer chains can impart specific properties to the resulting materials.

Polybenzoxazines: As mentioned earlier, aminophenols are key building blocks for polybenzoxazines. metu.edu.tr These high-performance thermosetting polymers exhibit excellent thermal and mechanical properties, making them suitable for applications in aerospace and electronics. kpi.uanih.gov The synthesis of polybenzoxazines from bio-based phenols is an active area of research, aiming to develop more sustainable materials. nih.govresearchgate.net The properties of the final polymer can be tailored by varying the structure of the aminophenol and other monomers used in the synthesis. mdpi.com

The following table summarizes the key aspects of polybenzoxazine synthesis:

| Polymer | Monomers | Synthesis Method | Properties | Applications |

| Polybenzoxazine | Phenol (B47542), Primary Amine, Formaldehyde | Mannich Condensation followed by Ring-Opening Polymerization | High char yield, dimensional stability, low water absorption. metu.edu.tr | Coatings, adhesives, microelectronics, aerospace. nih.gov |

Future Research Directions in Aminophenol Chemistry